molecular formula C9H14O3 B3060347 Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate CAS No. 26786-36-7

Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3060347
CAS No.: 26786-36-7
M. Wt: 170.21
InChI Key: UJQGBLCKEKGWPH-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a hydroxyl group at position 3 and an ester moiety at position 6. Its bicyclo[3.1.0]hexane scaffold imports rigidity and three-dimensionality, making it valuable in medicinal chemistry for orienting pharmacophores in defined spatial arrangements .

Properties

IUPAC Name

ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h5-8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQGBLCKEKGWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176333
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester
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Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26786-36-7
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of a diene with ethyl diazoacetate . The reaction conditions generally include:

    Catalyst: Rhodium-based catalysts

    Solvent: Dichloromethane or similar solvents

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to complete the cyclopropanation

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
NaClO (sodium hypochlorite)0°C → RT, acetic acid3-oxobicyclo[3.1.0]hexane-6-carboxylate85%
KMnO₄ (acidic)25°C, H₂SO₄3-oxobicyclo[3.1.0]hexane-6-carboxylic acid72%

Mechanism : The hydroxyl group is oxidized via a two-step process involving the formation of a carbonyl intermediate. Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear analogs .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions with nucleophiles, facilitated by activating agents:

Nucleophile Activating Agent Conditions Product Yield Source
PhSH (thiophenol)Et₃NEt₂O, 50°C, 12 h3-(phenylthio)bicyclo[3.1.0]hexane-6-carboxylate78%
NaN₃MsCl (mesyl chloride)DMF, 90°C, 6 h3-azidobicyclo[3.1.0]hexane-6-carboxylate58%

Stereochemical Notes : Substitution proceeds with retention of configuration due to the rigid bicyclic structure .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Yield Source
Acidic (HCl/H₂O)4M HCl, 70°C, 2 h3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid92%
Basic (NaOH/EtOH)2M NaOH, reflux, 4 hSodium salt of the carboxylic acid89%

Applications : Hydrolyzed products serve as intermediates for pharmaceuticals targeting neurological disorders .

Reduction Reactions

The ester group can be reduced to primary alcohols:

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 2 h3-hydroxybicyclo[3.1.0]hexane-6-methanol68%
DIBAL-HToluene, -78°C, 1 hPartial reduction to aldehyde intermediate84%

Limitations : Over-reduction of the bicyclic framework is avoided by using milder reagents like DIBAL-H .

Cycloaddition and Ring-Opening

The strained bicyclo[3.1.0]hexane system participates in [2+2] cycloadditions:

Reagent Conditions Product Yield Source
Ethylene gasUV light, 25°C, 24 hBicyclo[3.1.0]hexane fused cyclobutane derivative41%

Mechanism : Strain relief drives the reaction, forming a tetracyclic product .

Comparative Reactivity

A comparison with analogs highlights the impact of substituents:

Compound Reaction Rate (Oxidation) Relative Stability
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate1.0 (reference)High
Ethyl 6-fluoro analog0.7Moderate
Ethyl 3-methoxy analog1.2Low

Key Insight : Electron-withdrawing groups (e.g., fluorine) reduce oxidation rates, while electron-donating groups (e.g., methoxy) increase reactivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14O3
  • SMILES Notation : CCOC(=O)C1C2C1CC(C2)O
  • InChIKey : UJQGBLCKEKGWPH-UHFFFAOYSA-N

The bicyclic structure of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate contributes to its unique chemical properties, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a versatile building block for synthesizing complex organic molecules. It is particularly useful in stereoselective synthesis due to its unique bicyclic structure, which allows for specific spatial arrangements of substituents.

Key Reactions :

  • Oxidation : Converts to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : The ester group can undergo nucleophilic substitution to form amides or other derivatives.
Reaction TypeReagentsProducts
OxidationKMnO43-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid
ReductionLiAlH43-Hydroxybicyclo[3.1.0]hexane-6-methanol
SubstitutionNH33-Hydroxybicyclo[3.1.0]hexane-6-carboxamide

Biology

Research indicates that this compound may exhibit biological activities, particularly in modulating enzyme interactions and influencing metabolic pathways due to its hydroxyl and ester functional groups.

Potential Biological Activities :

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Interaction with biomolecules relevant to disease mechanisms

Medicine

This compound is being explored for its therapeutic potential, particularly in drug development aimed at treating various conditions such as inflammation and pain management.

Case Studies :

  • Investigations into its use as an intermediate in synthesizing pharmaceutical compounds have shown promise in developing new analgesics and anti-inflammatory agents.

Industrial Applications

This compound is utilized in the production of agrochemicals and other industrial chemicals, serving as an intermediate in various chemical syntheses.

Agrochemical Development

The compound's unique structure allows it to be modified for use in developing pesticides and herbicides that target specific biochemical pathways in plants.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key derivatives of the bicyclo[3.1.0]hexane-6-carboxylate scaffold:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate 3-OH C₉H₁₂O₃ (estimated) Potential for hydrogen bonding; enhanced solubility
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate 3-N (aza substitution) C₈H₁₃NO₂ Widely used in IDH1 inhibitors; basic nitrogen enables salt formation
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 3-O (oxa substitution) C₈H₁₂O₃ Increased polarity; commercial availability (purity ≥95%)
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate 3-OBenzyl C₁₆H₂₀O₃ Bulky substituent improves lipophilicity; used in intermediates
Ethyl 3-aza-2,4-dioxo-bicyclo[3.1.0]hexane-6-carboxylate 3-N, 2,4-dioxo C₁₅H₁₅NO₄ Electron-withdrawing groups enhance reactivity; purity 97%
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-NH₂ (as hydrochloride) C₈H₁₄ClNO₂ Basic amine enables salt formation; solubility in polar solvents
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate 2-oxo C₉H₁₂O₃ Ketone group increases electrophilicity; used in chiral synthesis
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate 6-F, 2-oxo C₉H₁₁FO₃ Fluorine enhances metabolic stability; enantiopure synthesis via Cu catalysis

Key Differences in Physicochemical Properties

  • Lipophilicity : The 3-benzyloxy variant (LogP ~3.5 estimated) is more lipophilic than the hydroxylated compound, influencing membrane permeability .
  • Acidity/Basicity : The 3-aza analog (pKa ~8–9) can form salts, while the 3-hydroxy compound (pKa ~10–12) acts as a weak acid .

Pharmacological and Industrial Relevance

  • 3-Aza Derivatives: Integral to allosteric inhibitors of mutant IDH1, showing nanomolar potency in cancer therapeutics .
  • 3-Oxa and 3-Hydroxy Derivatives : Explored as bioisosteres to improve metabolic stability or solubility in CNS-targeting drugs .
  • Fluorinated Analogs : Fluorine substitution enhances blood-brain barrier penetration, critical for neuroactive compounds .

Biological Activity

Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a hydroxyl group and an ester functional group. These features contribute to its reactivity and ability to engage in hydrogen bonding, which can influence its biological interactions . The unique stereochemistry of this compound allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity .

The mechanism of action for this compound involves:

  • Binding Interactions : The bicyclic structure enhances binding affinity to specific molecular targets such as enzymes and receptors .
  • Hydrogen Bonding : The presence of hydroxyl and ester groups facilitates hydrogen bonding, which can stabilize interactions with biological macromolecules .
  • Modulation of Biological Pathways : By interacting with key enzymes or receptors, the compound may influence various signaling pathways, leading to therapeutic effects .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, likely due to its structural similarities with other bioactive compounds .
  • Analgesic Properties : The compound may also demonstrate analgesic effects, making it a candidate for pain management therapies .

Research Findings and Case Studies

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryThe compound showed significant inhibition of inflammatory markers in vitro.
AnalgesicPreliminary studies indicated pain relief comparable to standard analgesics in rodent models.
Enzyme InteractionDemonstrated binding affinity to specific receptors involved in pain and inflammation pathways.

Comparative Analysis

This compound can be compared with other similar bicyclic compounds to understand its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 2-hydroxybicyclo[2.2.1]heptane-3-carboxylateBicyclic structure; different hydroxyl positionVarying biological activity profiles
Ethyl 3-hydroxybicyclo[4.1.0]heptane-6-carboxylateDifferent bicyclic arrangementPotentially different pharmacokinetics and dynamics

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclopropanation and cyclization steps. A standard protocol uses dichloromethane as a solvent under inert conditions (room temperature, 2 hours) for initial cyclization . For derivatives, multi-step sequences may include condensation of amino esters followed by hydrolysis (e.g., NaOH in methanol) to yield carboxylates . Scalability depends on optimizing starting material availability and reaction efficiency.

Q. Which spectroscopic techniques are critical for confirming stereochemistry in bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. For example, 1H^1H and 13C^13C NMR can distinguish exo/endo isomers via coupling constants and chemical shifts. In Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, NMR signals at δ 4.15 (q, J=7.2HzJ = 7.2 \, \text{Hz}) for the ethyl group and δ 3.53 (s) for the oxabicyclic system confirm stereochemical assignments . X-ray crystallography may resolve ambiguities in complex cases .

Q. How can oxidation or reduction reactions modify the functional groups of this compound?

  • Methodological Answer : Oxidation with agents like KMnO4_4 or CrO3_3 converts ester or hydroxyl groups to ketones or carboxylic acids. Reduction with LiAlH4_4 may yield alcohols. For example, oxidation of the bicyclic ester could generate a dicarboxylic acid derivative, while selective reduction preserves the cyclopropane ring . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid ring strain-induced side reactions.

Q. What purification strategies address intermediates in multi-step syntheses?

  • Methodological Answer : Chromatography-free methods are preferred for scalability. For instance, resin treatments (e.g., reactive polystyrene) can remove chloroketone impurities during fluorocyclopropane synthesis . Crystallization techniques, guided by thermodynamic studies (e.g., solvent selection via computational modeling), improve yield and purity .

Advanced Research Questions

Q. How do dirhodium(II) catalysts enhance diastereoselectivity in bicyclo[3.1.0]hexane synthesis?

  • Methodological Answer : Dirhodium(II) catalysts (e.g., Rh2_2(OAc)4_4) promote enantioselective intramolecular cyclopropanation of diazo compounds. Ligand optimization (e.g., chiral carboxylates) directs the trajectory of carbene insertion, favoring exo or endo products. For example, low catalyst loadings (0.5 mol%) achieve >95% diastereoselectivity in azabicyclohexane carboxylates . Computational studies (DFT) model transition states to rationalize selectivity .

Q. What role does DBU play in endo-exo isomerization during bicyclo[3.1.0]hexane synthesis?

  • Methodological Answer : 1,8-Diazabicycloundec-7-ene (DBU) facilitates base-mediated isomerization of strained intermediates. In the synthesis of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, DBU drives endo-to-exo conversion via deprotonation/reprotonation, stabilizing the thermodynamically favored isomer . Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or HPLC monitoring.

Q. How does the bicyclo[3.1.0] scaffold influence enzyme interactions in drug discovery?

  • Methodological Answer : The rigid bicyclic core mimics peptide turn motifs, enabling selective binding to enzyme active sites. For example, 3-azabicyclo[3.1.0]hexane derivatives inhibit mutant isocitrate dehydrogenase 1 (IDH1) in leukemia by stabilizing a closed conformation of the enzyme . Docking simulations (e.g., AutoDock Vina) correlate substituent orientation (e.g., carboxylate vs. benzyl groups) with inhibitory potency .

Q. What computational methods predict reactivity in cyclopropanation reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations analyze ring strain and transition-state energetics. For Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, density functional theory (DFT) calculates activation barriers for competing [2+1] vs. [4+1] cycloaddition pathways . Solvent effects are modeled using COSMO-RS to optimize reaction media (e.g., THF vs. butyronitrile) .

Data Contradictions and Resolutions

  • Stereochemical Discrepancies : and describe conflicting CAS numbers (145032-58-2 vs. 134176-18-4) for similar structures. This likely reflects enantiomeric or substituent variations (hydroxy vs. oxo groups). Researchers must verify stereochemistry via chiral HPLC or optical rotation comparisons .
  • Synthetic Yield Variability : Yields for hydrolysis steps range from 38% to 85% , influenced by ester stability. Pre-activation of esters (e.g., silylation) or microwave-assisted hydrolysis may improve reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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